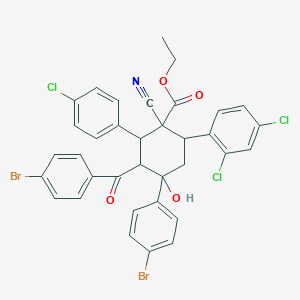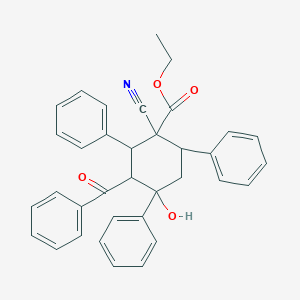
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromobenzylidene group at the 2-position and a methoxy group at the 6-position of the naphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 4-bromobenzaldehyde with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding dihydro derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobenzylidene and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(4-Bromobenzylidene)amino cyclopropanecarboxylate: This compound shares the bromobenzylidene group but differs in its core structure.
Benzofuran derivatives: These compounds have a similar aromatic structure and may exhibit comparable biological activities.
Uniqueness
2-(4-bromobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to its specific substitution pattern on the naphthalenone core, which imparts distinct chemical and biological properties. Its combination of a bromobenzylidene group and a methoxy group makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H15BrO2 |
|---|---|
Molekulargewicht |
343.2g/mol |
IUPAC-Name |
(2E)-2-[(4-bromophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C18H15BrO2/c1-21-16-8-9-17-13(11-16)4-5-14(18(17)20)10-12-2-6-15(19)7-3-12/h2-3,6-11H,4-5H2,1H3/b14-10+ |
InChI-Schlüssel |
KDXPBXKMTJKZLE-GXDHUFHOSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
Isomerische SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/CC2 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B428440.png)
![Methyl 2-{[(3,5-dichloroanilino)acetyl]amino}benzoate](/img/structure/B428441.png)

![Ethyl 1-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B428446.png)
![1-[3-(4-Chlorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428447.png)

![2-[3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl]malononitrile](/img/structure/B428449.png)



![7-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428457.png)

![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

